2-(4-Methylpiperazin-1-yl)acetaldehyde CAS 887588-94-5 properties
2-(4-Methylpiperazin-1-yl)acetaldehyde CAS 887588-94-5 properties
An In-depth Technical Guide to 2-(4-Methylpiperazin-1-yl)acetaldehyde (CAS 887588-94-5)
Abstract
This technical guide provides a comprehensive overview of 2-(4-methylpiperazin-1-yl)acetaldehyde, CAS 887588-94-5, a specialized organic compound of significant interest to the pharmaceutical and chemical research sectors. This document details its chemical identity, physicochemical properties, plausible synthetic routes, and characteristic reactivity. Furthermore, it outlines its established and potential applications as a versatile synthetic intermediate, particularly in the development of novel therapeutics.[1][2] Safety protocols and handling considerations based on the compound's structural motifs are also discussed to ensure its effective and safe utilization in a laboratory setting.
Core Compound Identity and Physicochemical Properties
2-(4-Methylpiperazin-1-yl)acetaldehyde is a bifunctional molecule featuring a reactive aldehyde group and a tertiary amine-containing methylpiperazine moiety.[1] This unique combination makes it a valuable building block for introducing these pharmacologically relevant groups into more complex molecular architectures.[1][2]
Structural and Chemical Identifiers
The fundamental identifiers and structural details for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | 2-(4-methylpiperazin-1-yl)acetaldehyde[2] |
| CAS Number | 887588-94-5[1] |
| Molecular Formula | C₇H₁₄N₂O[1][2] |
| Molecular Weight | 142.20 g/mol [2] |
| SMILES | CN1CCN(CC1)CC=O[1] |
| InChI Key | HTALWDRNRKAFMF-UHFFFAOYSA-N[1] |
It is also commercially available as a dihydrochloride hydrate salt, which possesses different physical properties such as formula weight (233.14 g/mol ) and solubility.[3]
Caption: 2D Structure of 2-(4-Methylpiperazin-1-yl)acetaldehyde.
Computed Physicochemical Data
The following table summarizes key computed properties that inform the compound's behavior in various chemical environments.
| Property | Value | Significance |
| Heavy Atom Count | 10[1] | Basic molecular size indicator. |
| Hydrogen Bond Acceptor Count | 3[1] | The two nitrogen atoms and the carbonyl oxygen can accept H-bonds. |
| Hydrogen Bond Donor Count | 0[1] | Lacks acidic protons (e.g., -OH, -NH), affecting solubility and interactions. |
| Rotatable Bond Count | 2[1] | Indicates a degree of conformational flexibility. |
| Topological Polar Surface Area | 23.6 Ų | Suggests good potential for cell permeability. |
| logP (Octanol/Water) | 0.63 | Indicates moderate lipophilicity; bioaccumulation is not expected. |
Plausible Synthesis Pathway and Experimental Protocol
While specific, peer-reviewed synthetic procedures for 2-(4-methylpiperazin-1-yl)acetaldehyde are not extensively published, a highly plausible and logical route involves the N-alkylation of 1-methylpiperazine with a protected 2-bromoacetaldehyde equivalent, such as 2-bromoacetaldehyde diethyl acetal. This is followed by an acidic workup to hydrolyze the acetal, yielding the target aldehyde. This strategy prevents self-condensation and other side reactions of the unprotected aldehyde under basic alkylation conditions.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on standard organic chemistry practices for similar transformations.[4]
Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)acetaldehyde Diethyl Acetal
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To a stirred solution of 1-methylpiperazine (1.0 eq) in acetonitrile (ACN, ~0.5 M) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as a base.
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Add 2-bromoacetaldehyde diethyl acetal (1.05 eq) dropwise to the suspension at room temperature.
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Rationale: A slight excess of the electrophile ensures complete consumption of the starting piperazine. K₂CO₃ is a mild inorganic base suitable for this SN2 reaction, neutralizing the HBr byproduct without promoting side reactions. ACN is a polar aprotic solvent that facilitates this type of alkylation.
-
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
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After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude acetal intermediate. Purification can be achieved via column chromatography if necessary.
Step 2: Hydrolysis to 2-(4-Methylpiperazin-1-yl)acetaldehyde
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Dissolve the crude acetal intermediate from Step 1 in a suitable solvent like acetone or THF (~0.5 M).
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Add 1M aqueous hydrochloric acid (HCl, ~2.0 eq) and stir the mixture at room temperature for 2-4 hours.
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Rationale: The acetal is stable to base but readily hydrolyzes under acidic conditions to reveal the aldehyde. The mechanism involves protonation of an acetal oxygen, followed by elimination of ethanol to form an oxocarbenium ion, which is then attacked by water.
-
-
Monitor the reaction by TLC or LC-MS. Upon completion, carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
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Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 2-(4-methylpiperazin-1-yl)acetaldehyde.
Spectroscopic Characterization (Predicted)
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¹H NMR (400 MHz, CDCl₃):
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δ ~9.7 ppm (t, 1H, J=~2 Hz): The aldehyde proton, characteristically downfield, appearing as a triplet due to coupling with the adjacent CH₂ group.[5]
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δ ~3.2 ppm (d, 2H, J=~2 Hz): The methylene protons (CH₂) alpha to the carbonyl group.
-
δ ~2.5-2.7 ppm (m, 8H): The eight protons of the piperazine ring, likely appearing as complex, overlapping multiplets.
-
δ ~2.3 ppm (s, 3H): The singlet corresponding to the N-methyl group protons.
-
-
¹³C NMR (100 MHz, CDCl₃):
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δ ~201 ppm: The carbonyl carbon of the aldehyde.
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δ ~65 ppm: The carbon alpha to the carbonyl group.
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δ ~55 ppm: The four carbons of the piperazine ring adjacent to the nitrogens.
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δ ~46 ppm: The N-methyl carbon.
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-
Infrared (IR) Spectroscopy (KBr Pellet or Thin Film):
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2950-2800 cm⁻¹: Aliphatic C-H stretching vibrations.
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~2720 cm⁻¹: A characteristic, though sometimes weak, C-H stretch of the aldehyde proton (Fermi resonance).
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~1725 cm⁻¹: A strong, sharp absorption band for the C=O stretch of the aliphatic aldehyde.[6]
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~1150-1000 cm⁻¹: C-N stretching vibrations.
-
-
Mass Spectrometry (EI-MS):
-
m/z 142: Molecular ion (M⁺).
-
m/z 113: Loss of the aldehyde group (-CHO).
-
m/z 99: A common fragment for N-methylpiperazine.
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m/z 83, 70, 57: Further fragmentation of the piperazine ring.
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Reactivity and Key Applications in Drug Discovery
The synthetic utility of 2-(4-methylpiperazin-1-yl)acetaldehyde stems from its reactive aldehyde functionality.[1] This group serves as a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions.
Caption: Key synthetic transformations of the title compound.
This reactivity profile makes it a crucial intermediate in several areas of therapeutic research:
-
Kinase Inhibitors: The molecule is used in the synthesis of kinase inhibitors, a class of drugs vital for cancer therapy and treating inflammatory diseases.[1]
-
Neurodegenerative Disorders: It is a key intermediate for developing compounds that dually inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), a primary therapeutic strategy for cognitive disorders like Alzheimer's disease.[2] The piperazine moiety often improves the pharmacokinetic properties of drug candidates.[2]
-
Agrochemicals: The compound is also explored in the development of novel pesticide intermediates, highlighting its broader utility in industrial chemistry.[1]
Safe Handling, Storage, and Disposal
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9]
-
-
Handling:
-
Peroxide Formation: Like many aldehydes, this compound may form explosive peroxides upon prolonged exposure to air.[10] It is advisable to handle it under an inert atmosphere (e.g., nitrogen or argon) when possible and to test for peroxides if the container has been open for an extended period.[10]
-
Ignition Sources: Aldehydes can be flammable. Keep the compound away from heat, sparks, open flames, and other ignition sources.[8] Use non-sparking tools and explosion-proof equipment.[9][10]
-
Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment during transfers.[10]
-
-
Storage:
-
Disposal:
-
Dispose of the chemical and its container in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.
-
Conclusion
2-(4-Methylpiperazin-1-yl)acetaldehyde is a high-value synthetic building block with significant potential in drug discovery and fine chemical synthesis. Its dual functionality allows for facile incorporation into complex target molecules, particularly in the development of kinase and cholinesterase inhibitors. While its reactivity is its greatest asset, it also necessitates careful handling and storage protocols, primarily concerning its potential for peroxide formation and flammability. This guide provides the foundational knowledge for researchers to utilize this versatile intermediate effectively and safely in their synthetic endeavors.
References
- Vertex AI Search. (n.d.). Comprehensive Guide to 2-(4-Methylpiperazin-1-yl)acetaldehyde (CAS No. 887588-94-5): Properties, Applications, and Market Insights.
- ApexBio Technology. (n.d.). 2-(4-Methylpiperazin-1-yl)acetaldehyde | CAS 887588-94-5.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- AChemBlock. (n.d.). 4-Methyl-1-piperazineacetaldehyde Dihydrochloride H2O 97% | CAS: 887588-94-5.
- Airgas. (2021). Safety Data Sheet - Acetaldehyde.
- Fisher Scientific. (2015). Safety Data Sheet - Acetaldehyde.
- PubChem. (n.d.). 2-(4-Methyl-2-phenylpiperazin-1-yl)acetaldehyde.
- PubChem. (n.d.). 2-(4-Methyl-2-piperazin-1-ylphenyl)acetaldehyde.
- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure.
- New Jersey Department of Health. (n.d.). Acetaldehyde - Hazardous Substance Fact Sheet.
- Carl Roth. (n.d.). Safety Data Sheet: Acetaldehyde.
- Learning Science. (2021). NMR spectrum of acetaldehyde | NMR spectroscopy.
- McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester.
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